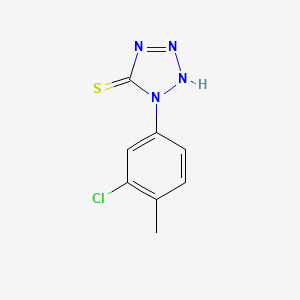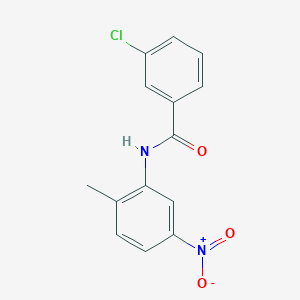
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized through a number of methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been reported to exhibit toxicity towards certain cell lines. However, it has also been reported to have low toxicity towards normal cells. It has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species. This compound has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol in lab experiments is its potential for use as a corrosion inhibitor. This compound has also been studied for its potential use as a ligand in the synthesis of metal complexes. However, one of the limitations of using this compound is its toxicity towards certain cell lines.
Orientations Futures
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol. One direction is to further investigate its potential applications as an antimicrobial, antifungal, and antitumor agent. Another direction is to study its potential use as a corrosion inhibitor in various industries. In addition, further research can be conducted to understand its mechanism of action and its effects on enzymes and cells. Finally, the synthesis of new derivatives of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be explored for their potential applications in various fields.
Méthodes De Synthèse
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be synthesized through a number of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methylphenyl isothiocyanate with sodium azide in the presence of a catalyst. This method has been reported to yield a high purity product. Other methods include the reaction of 3-chloro-4-methylphenyl hydrazine with carbon disulfide and sodium azide, and the reaction of 3-chloro-4-methylphenyl isocyanate with hydrazine hydrate and sodium azide.
Applications De Recherche Scientifique
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor. In addition, this compound has been used as a ligand in the synthesis of metal complexes.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-5-2-3-6(4-7(5)9)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXFSLNSJXHONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)N=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazole-5-thiol, 1-(3-chloro-4-methylphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)


![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)